Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate is a chemical compound with diverse applications in scientific research. It is known for its unique structural properties, which make it valuable in various fields such as organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorophenol and 5-iodosalicylic acid as the primary starting materials.
Sulfonylation: The 2,5-dichlorophenol undergoes sulfonylation using a sulfonyl chloride reagent to form 2,5-dichlorophenyl sulfonate.
Esterification: The 5-iodosalicylic acid is esterified with methanol in the presence of an acid catalyst to form methyl 5-iodosalicylate.
Coupling Reaction: The final step involves the coupling of 2,5-dichlorophenyl sulfonate with methyl 5-iodosalicylate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyloxy and iodo groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzoates and biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceutical Development: The compound is explored for its potential in drug discovery and development.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in substitution reactions, while the iodine atom can participate in oxidative addition and reductive elimination processes. These interactions facilitate the formation of new chemical bonds and the modification of molecular structures .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2,4-dichlorophenyl)sulfonyloxy]-5-iodobenzoate
- Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-4-iodobenzoate
- Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-bromobenzoate
Uniqueness
Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate is unique due to the specific positioning of the sulfonyloxy and iodine groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise molecular modifications.
Properties
IUPAC Name |
methyl 2-(2,5-dichlorophenyl)sulfonyloxy-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2IO5S/c1-21-14(18)10-7-9(17)3-5-12(10)22-23(19,20)13-6-8(15)2-4-11(13)16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVAJQNLICTLIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2IO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.